2,3-Dimethyl-2-butanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Studying Chemical Reactions

One primary application of 2,3-Dimethyl-2-butanol (2,3-DMB) in scientific research is studying the kinetics (rate) of chemical reactions. Researchers have used 2,3-DMB to investigate the reaction between the hydroxyl radical (OH), a highly reactive molecule present in the atmosphere, and various other compounds. A study published in the Journal of Physical Chemistry [] utilized 2,3-DMB to determine the absolute rate coefficient of its reaction with the hydroxyl radical. This information is crucial for understanding the atmospheric degradation of various organic compounds, including 2,3-DMB itself.

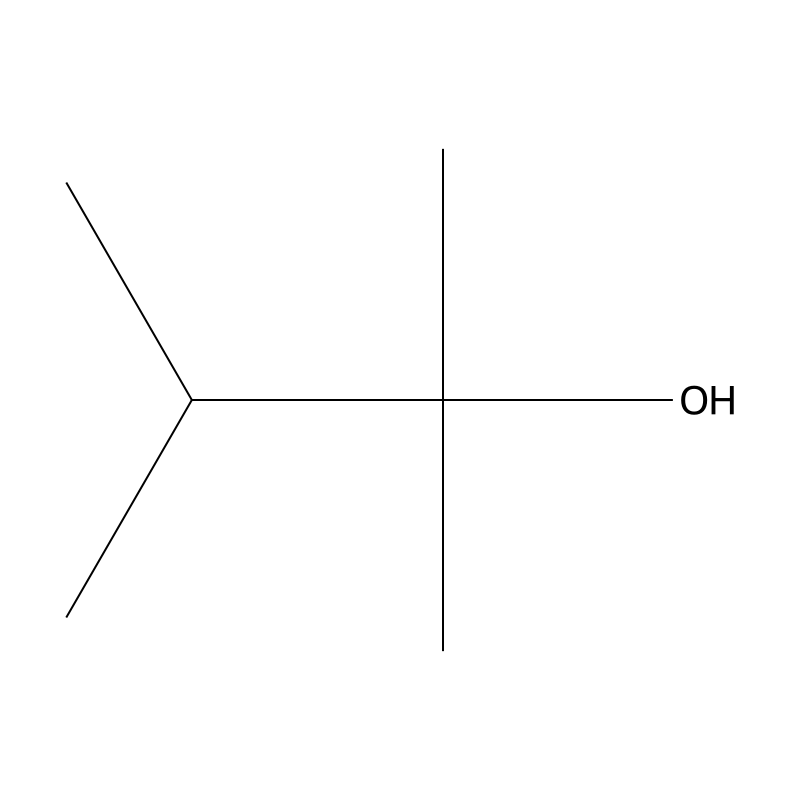

2,3-Dimethyl-2-butanol is an organic compound with the molecular formula and a molecular weight of approximately 102.17 g/mol. It is classified as a tertiary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms. This compound is also known by several other names, including isopropyldimethylcarbinol and thexyl alcohol. Its structural formula can be represented as .

In its pure form, 2,3-dimethyl-2-butanol appears as a clear, colorless liquid. It has a refractive index ranging from 1.4160 to 1.4180 at 20°C and is characterized by a pleasant odor . The compound is soluble in water and commonly used in various chemical applications.

In addition to dehydration, this alcohol can undergo oxidation reactions to yield ketones or aldehydes depending on the conditions applied. For instance, oxidation with potassium dichromate can convert it into 2,3-dimethyl-2-butanone .

The biological activity of 2,3-dimethyl-2-butanol has been explored in various studies. It has been identified as a significant product of aging in certain biological systems and has been studied for its interaction with hydroxyl radicals . Furthermore, it has been implicated in metabolic pathways involving yeast, where it may act as a metabolite or influence fermentation processes .

Synthesis of 2,3-dimethyl-2-butanol can be achieved through several methods:

- Alkylation of Ketones: One common method involves the alkylation of acetone with methyl iodide using a strong base such as sodium hydride.

- Hydration of Alkenes: Another approach is through the hydration of 2,3-dimethyl-1-butene using dilute sulfuric acid under controlled conditions.

- Reduction Reactions: Reduction of 2,3-dimethyl-2-butanone using reducing agents like lithium aluminum hydride can also yield this alcohol .

2,3-Dimethyl-2-butanol finds applications across various fields:

- Solvent: It serves as a solvent for organic compounds due to its polar nature.

- Chemical Intermediate: This compound is utilized in the synthesis of other chemicals and pharmaceuticals.

- Flavoring Agent: It is sometimes used in the food industry for its pleasant aroma.

- Research: In scientific studies, it is employed to investigate reaction mechanisms and kinetics .

Research on interaction studies involving 2,3-dimethyl-2-butanol has focused on its reactivity with free radicals and other reactive species. For instance, studies have examined its rate coefficients when reacting with hydroxyl radicals, providing insights into its stability and potential biological effects . Additionally, photoionization studies have explored the fragmentation patterns of this compound under ionizing radiation .

Several compounds share structural similarities with 2,3-dimethyl-2-butanol. Here are some notable examples:

| Compound Name | Formula | Key Differences |

|---|---|---|

| 3,3-Dimethyl-2-butanol | Has two methyl groups on the same carbon; different reactivity profile. | |

| 1-Pentanol | A straight-chain alcohol with different physical properties and reactivity. | |

| Isobutanol | A simpler structure; less steric hindrance compared to 2,3-dimethyl-2-butanol. |

The uniqueness of 2,3-dimethyl-2-butanol lies in its tertiary structure which confers distinct chemical properties such as higher stability and specific reactivity patterns compared to primary or secondary alcohols.

2,3-Dimethyl-2-butanol, systematically named 2,3-dimethylbutan-2-ol, is a branched tertiary alcohol with the molecular formula $$ \text{C}6\text{H}{14}\text{O} $$. It is commonly referred to by its trivial name thexyl alcohol, derived from the contraction of tert-hexyl. Alternative synonyms include isopropyldimethylcarbinol and 2-butanol, 2,3-dimethyl-. The compound’s CAS registry number is 594-60-5, and its IUPAC name reflects the hydroxyl group’s position on the second carbon of a butanol backbone, flanked by methyl groups at positions 2 and 3.

Historically, 2,3-dimethyl-2-butanol emerged as a subject of interest in mid-20th-century organic chemistry research, particularly in studies of steric effects and reaction mechanisms. Its synthesis and characterization were pivotal in elucidating the behavior of tertiary alcohols in nucleophilic substitution and oxidation reactions. The compound’s structural simplicity and steric bulk made it a model system for investigating solvent effects and catalytic processes.

Molecular Identity and Structural Characteristics

The molecular structure of 2,3-dimethyl-2-butanol features a hydroxyl group attached to a tertiary carbon atom, which is bonded to three methyl groups and one isopropyl group (Figure 1). Key structural and physicochemical properties include:

Molecular Formula and Weight

Stereochemical and Spectroscopic Data

- SMILES Notation: $$ \text{CC(C)C(C)(C)O} $$.

- Infrared Spectrum: Characteristic O–H stretching absorption at ~3350 cm$$^{-1}$$ and C–O vibrations near 1050 cm$$^{-1}$$.

- Nuclear Magnetic Resonance (NMR):

Physical Properties

Position in Alcohol Classification Systems

2,3-Dimethyl-2-butanol is classified as a tertiary alcohol due to the hydroxyl group’s attachment to a carbon atom bonded to three alkyl groups. This classification distinguishes it from primary (e.g., 1-hexanol) and secondary alcohols (e.g., 3,3-dimethyl-2-butanol). Key comparative features include:

- Acidity: Tertiary alcohols like 2,3-dimethyl-2-butanol exhibit lower acidity ($$ \text{p}Ka \approx 19 $$) compared to primary alcohols ($$ \text{p}Ka \approx 16 $$) due to electron-donating alkyl groups stabilizing the conjugate base.

- Reactivity: The steric hindrance around the hydroxyl group impedes nucleophilic substitution but facilitates elimination reactions (e.g., dehydration to alkenes).

- Solubility: Limited water solubility ($$ \sim 3.5\ \text{g/L} $$) but miscible with organic solvents like ethanol and diethyl ether.

Significance in Organic Chemistry Research

2,3-Dimethyl-2-butanol serves as a critical reagent and model compound in diverse research domains:

Mechanistic Studies

Molecular Formula and Weight

2,3-Dimethyl-2-butanol possesses the molecular formula C₆H₁₄O with a molecular weight of 102.1748 grams per mole [1] [2]. The compound exhibits the linear formula (CH₃)₂CHC(CH₃)₂OH, indicating the presence of six carbon atoms, fourteen hydrogen atoms, and one oxygen atom in its molecular structure [1]. The International Union of Pure and Applied Chemistry name for this compound is 2,3-dimethylbutan-2-ol, while it is also commonly known by several synonyms including thexyl alcohol and isopropyldimethylcarbinol [2] [3]. The Chemical Abstracts Service registry number for this compound is 594-60-5, providing a unique identifier for the molecule [1] [2].

Spatial Configuration and Stereochemistry

The spatial configuration of 2,3-dimethyl-2-butanol is characterized by its tertiary alcohol structure, where the hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms [4]. The molecule does not possess any chiral centers, as the carbon bearing the hydroxyl group has two identical methyl groups attached to it [2]. The stereochemical arrangement follows a branched alkyl alcohol pattern with the hydroxyl functional group positioned at the second carbon of the butane backbone [1]. The International Chemical Identifier key IKECULIHBUCAKR-UHFFFAOYSA-N provides a unique representation of the molecular connectivity and stereochemical information [1] [2].

Bond Angles and Molecular Geometry

The molecular geometry of 2,3-dimethyl-2-butanol is dominated by tetrahedral arrangements around each carbon atom due to sp³ hybridization [5] [6]. Each carbon atom in the molecule exhibits bond angles of approximately 109.5 degrees, which is characteristic of tetrahedral geometry [5] [6]. The oxygen atom in the hydroxyl group also demonstrates sp³ hybridization, resulting in a bent geometry around the oxygen with bond angles slightly larger than the ideal tetrahedral angle due to the bulkier alkyl groups compared to hydrogen atoms [4]. The molecular structure can be represented using the Simplified Molecular Input Line Entry System notation: CC(C)C(C)(C)O, which describes the connectivity and spatial arrangement of atoms [1] [7].

Physical Properties

Phase Transition Parameters

The phase transition characteristics of 2,3-dimethyl-2-butanol demonstrate typical behavior for a tertiary alcohol. The melting point of the compound is -14.0°C, indicating that it exists as a liquid at standard room temperature conditions [1] [8] [9]. The normal boiling point occurs at 120.0°C to 121.0°C under standard atmospheric pressure [1] [8] [9]. The triple point temperature has been determined to be 262.68 K with experimental data points available for phase boundary characterization [10]. Critical temperature and pressure values are available through thermodynamic databases, with the critical temperature being 559 K and critical pressure data spanning experimental ranges from 0.0771489 kilopascals to 3693.98 kilopascals [10].

| Property | Value | Units | Source |

|---|---|---|---|

| Melting Point | -14.0 | °C | [1] [8] [9] |

| Boiling Point | 120.0-121.0 | °C | [1] [8] [9] |

| Triple Point | 262.68 | K | [10] |

| Critical Temperature | 559 | K | [10] |

Density and Viscosity Measurements

The density of 2,3-dimethyl-2-butanol has been measured at 0.820 grams per milliliter at 25°C, with some sources reporting values of 0.823 grams per milliliter [1] [8] [9]. The specific gravity is consistently reported as 0.82, indicating that the compound is less dense than water [1] [7]. Viscosity measurements reveal temperature-dependent behavior, with the compound exhibiting higher viscosity at lower temperatures as expected for organic liquids [10]. The National Institute of Standards and Technology Web Thermo Tables contains viscosity data as a function of temperature ranging from 278.147 K to 550 K, with sixteen experimental data points available for liquid in equilibrium with gas conditions [10]. Gas phase viscosity data is also available for temperature ranges from 400 K to 830 K under various pressure conditions [10].

Refractive Index and Optical Properties

The refractive index of 2,3-dimethyl-2-butanol exhibits a value of 1.4160 to 1.4180 at the sodium D-line wavelength, measured at 20°C [1] [7]. Alternative measurements report a refractive index of 1.415 and 1.417 under similar conditions [9] [11]. The National Institute of Standards and Technology database contains refractive index data as a function of wavelength and temperature, with measurements spanning from 288.141 K to 318.128 K and fourteen experimental data points available [10]. These optical properties are consistent with those expected for a branched aliphatic alcohol of similar molecular weight and structure [11].

Solubility Profiles in Various Solvents

2,3-Dimethyl-2-butanol demonstrates moderate water solubility characteristics typical of tertiary alcohols. The water solubility has been reported as 40.12 grams per liter at 25°C [8]. The compound exhibits greater solubility in organic solvents due to its hydrophobic alkyl groups and the reduced ability to form hydrogen bonds compared to primary and secondary alcohols [8]. The partition coefficient (logP) has been estimated at 1.413, indicating a preference for organic phases over aqueous phases [12]. Henry's Law constant data is available with a value of 30 mol/(kg·bar) at 298.15 K, providing information about the compound's distribution between liquid and gas phases in aqueous solutions [13].

Thermodynamic Properties

Enthalpy of Formation

The standard enthalpy of formation for 2,3-dimethyl-2-butanol in the gas phase has been determined as -357.0 ± 0.59 kilojoules per mole [14] [15]. The liquid phase enthalpy of formation is reported as -411.00 ± 1.50 kilojoules per mole, indicating the energy difference between the gas and liquid phases [12]. These values were obtained through equilibrium methods involving heat of hydration measurements [14]. The enthalpy of vaporization ranges from 54.00 to 54.02 kilojoules per mole, with the National Institute of Standards and Technology reporting a value of 54.02 ± 0.84 kilojoules per mole [12]. Additional measurements indicate vaporization enthalpy values of 49.10 kilojoules per mole at 345.50 K and 48.80 kilojoules per mole at 349.50 K [12].

| Thermodynamic Property | Value | Units | Reference |

|---|---|---|---|

| Δ_f H° (gas) | -357.0 ± 0.59 | kJ/mol | [14] [15] |

| Δ_f H° (liquid) | -411.00 ± 1.50 | kJ/mol | [12] |

| Δ_vap H° | 54.02 ± 0.84 | kJ/mol | [12] |

Heat Capacity Measurements

Heat capacity data for 2,3-dimethyl-2-butanol in the ideal gas state has been calculated across a temperature range from 200 K to 1000 K [10]. The gas phase heat capacity values range from 210.06 joules per mole per kelvin at 425.19 K to 267.98 joules per mole per kelvin at 600.02 K [12]. These calculations were performed using the Joback group contribution method, providing estimates of heat capacity as a function of temperature [12]. The temperature dependence follows expected trends for organic compounds of similar molecular weight and structure, with heat capacity increasing with temperature due to increased molecular motion and vibrational modes [12].

Vapor Pressure Relationships

Vapor pressure data for 2,3-dimethyl-2-butanol spans a wide temperature range, with measurements available from 262.68 K to 559 K [10]. The National Institute of Standards and Technology database contains thirty-six experimental data points for phase boundary pressure as a function of temperature [10]. Vapor pressure relationships follow typical exponential behavior with temperature, as described by the Clausius-Clapeyron equation [12]. The compound exhibits vapor pressures ranging from very low values at the triple point to critical pressure conditions at elevated temperatures [10]. These vapor pressure measurements are essential for understanding the volatility and phase behavior of the compound under various temperature conditions [10].

Characteristic Absorption Bands

The infrared spectrum of 2,3-dimethyl-2-butanol exhibits several characteristic absorption bands that provide definitive identification of functional groups and structural features. The most prominent absorption occurs in the 3200-3600 cm⁻¹ region, corresponding to the hydroxyl (OH) stretching vibration [1] [2]. This absorption appears as a broad, strong band due to hydrogen bonding effects, which is characteristic of alcohols in both neat and solution phases [3] [4].

The aliphatic carbon-hydrogen stretching vibrations manifest as strong absorptions in the 2940-2880 cm⁻¹ range [5] [6]. These bands arise from both methyl (CH₃) and methylene (CH₂) groups present in the branched alcohol structure. The complex splitting pattern observed in this region reflects the presence of multiple methyl substituents and the isopropyl group [7].

In the fingerprint region, the carbon-oxygen (CO) stretching vibration appears as a strong absorption between 1050-1200 cm⁻¹ [1] [8]. For 2,3-dimethyl-2-butanol, this band typically occurs at approximately 1100-1150 cm⁻¹, which falls within the range characteristic of tertiary alcohols [9] [10]. The exact position within this range depends on the extent of branching and electronic effects from adjacent methyl groups.

The carbon-carbon-oxygen (CCO) symmetric stretching vibration produces a medium-intensity band in the 900-800 cm⁻¹ region [9]. This skeletal vibration provides information about the carbon framework surrounding the hydroxyl group. Additionally, the OH out-of-plane bending mode appears as a medium-intensity absorption in the 700-600 cm⁻¹ range [4].

Comparative Analysis with Related Alcohols

When compared to other butanol isomers, 2,3-dimethyl-2-butanol shows distinctive infrared spectroscopic features that enable differentiation from primary and secondary alcohols. The CO stretching frequency provides the most reliable distinction between alcohol classes. Primary alcohols exhibit CO stretching in the 1075-1000 cm⁻¹ range, secondary alcohols in the 1150-1075 cm⁻¹ range, and tertiary alcohols in the 1210-1100 cm⁻¹ range [9] [10].

The comparative analysis reveals that 2,3-dimethyl-2-butanol, being a tertiary alcohol, displays its CO stretching at higher wavenumbers compared to 2-butanol (secondary alcohol) but at similar positions to 2-methyl-2-butanol (tertiary alcohol) [10]. However, the branching pattern creates subtle differences in the CH stretching region, where 2,3-dimethyl-2-butanol shows more complex splitting due to the presence of both quaternary methyl groups and the isopropyl substituent [6].

The OH stretching region remains relatively invariant across different alcohol types, appearing in the 3200-3600 cm⁻¹ range for all alcohols [3] [4]. However, the exact position and breadth of this absorption can provide information about the extent of hydrogen bonding, which varies with the steric environment around the hydroxyl group.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Spectral Analysis

The proton nuclear magnetic resonance spectrum of 2,3-dimethyl-2-butanol provides detailed structural information through characteristic chemical shifts and coupling patterns. The spectrum recorded in CDCl₃ solvent shows four distinct proton environments [11] [12].

The most downfield proton appears at δ 1.76 ppm as a multiplet, corresponding to the CH proton of the isopropyl group [11]. This proton is coupled to six equivalent methyl protons, resulting in a septet splitting pattern. The integration confirms the presence of one proton in this environment.

The hydroxyl proton resonates at δ 1.63 ppm, appearing as a broad singlet due to rapid exchange with trace amounts of water or acidic impurities [11] [12]. This exchange broadening is characteristic of alcohol protons and prevents observation of coupling to adjacent carbon-bound protons.

The six methyl protons attached to the tertiary carbon center appear as a sharp singlet at δ 1.152 ppm [11]. The singlet multiplicity confirms the absence of coupling to adjacent protons, which is consistent with the tertiary alcohol structure where these methyls are attached to a quaternary carbon.

The isopropyl methyl protons resonate at δ 0.921 ppm as a doublet, with J = 7 Hz coupling to the CH proton [11]. The integration confirms six protons, representing two equivalent methyl groups of the isopropyl substituent.

¹³C NMR Spectral Features

The carbon-13 nuclear magnetic resonance spectrum of 2,3-dimethyl-2-butanol reveals four distinct carbon environments, consistent with the molecular structure [13] [14]. The tertiary carbon bearing the hydroxyl group appears most downfield at approximately δ 77 ppm, characteristic of carbons α to electronegative oxygen atoms [4].

The CH carbon of the isopropyl group resonates at δ 35 ppm, showing typical chemical shift values for aliphatic carbons β to oxygen [13]. The two methyl carbons attached to the tertiary center appear at δ 20 ppm, while the isopropyl methyl carbons resonate at δ 18 ppm [14].

The chemical shift differences between the two types of methyl carbons provide structural confirmation. The methyls attached to the tertiary carbon are slightly more deshielded due to the proximity of the electron-withdrawing hydroxyl group, while the isopropyl methyls are more shielded due to their greater distance from the oxygen atom.

2D NMR Applications

Two-dimensional nuclear magnetic resonance spectroscopy provides enhanced structural elucidation capabilities for 2,3-dimethyl-2-butanol through correlation of proton-proton and proton-carbon connectivities. Correlation spectroscopy (COSY) experiments confirm the coupling relationship between the isopropyl CH proton and its associated methyl groups [15].

Heteronuclear Single Quantum Correlation (HSQC) spectroscopy establishes direct carbon-proton connectivities, confirming the assignment of carbon resonances to their corresponding protons [16] [15]. This technique is particularly valuable for distinguishing between the different methyl group environments in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range carbon-proton couplings, providing connectivity information across two to three bonds [15]. For 2,3-dimethyl-2-butanol, HMBC correlations confirm the attachment of methyl groups to the tertiary carbon and establish the isopropyl group connectivity.

Mass Spectrometry

Fragmentation Patterns

The mass spectrometric behavior of 2,3-dimethyl-2-butanol under electron ionization conditions exhibits characteristic fragmentation patterns typical of tertiary alcohols. As with other tertiary alcohols, no molecular ion peak is observed at m/z 102, due to the inherent instability of tertiary alcohol radical cations [17] [18].

The base peak appears at m/z 59, corresponding to the loss of propane (C₃H₇) from the molecular ion [17] [19]. This fragmentation involves rearrangement processes leading to the formation of an acetone enol cation, as confirmed by studies with deuterated analogues [17]. The high intensity of this peak reflects the energetically favorable nature of this rearrangement pathway.

The second most intense peak occurs at m/z 87, representing the loss of a methyl radical (CH₃) from the molecular ion [5] [19]. This α-cleavage fragmentation produces a [M-15]⁺ ion with relative intensity of 23.2%. The formation of this fragment competes with the propane loss pathway, though it requires slightly higher energy [17].

Additional fragmentation produces peaks at m/z 69 (loss of C₂H₅), m/z 45 (loss of C₄H₉), and smaller peaks at m/z 31 (CH₂OH⁺), m/z 29 (CHO⁺), and m/z 15 (CH₃⁺) [5] [20]. These secondary fragmentations provide structural information about the carbon skeleton and confirm the presence of the hydroxyl group.

Ionization Techniques and Comparative Results

Photoionization studies of 2,3-dimethyl-2-butanol reveal four distinct fragmentation pathways below 10 eV [17] [21]. The threshold ionization energy corresponds to propane loss, with higher energy processes leading to simple cleavage reactions [17]. The appearance energy for methyl loss is approximately 6 kJ mol⁻¹ higher than for propane loss, despite thermochemical calculations predicting the opposite order [17].

Chemical ionization mass spectrometry provides complementary information, often showing protonated molecular ions [M+H]⁺ at m/z 103 under mild ionization conditions [22]. This technique reduces extensive fragmentation and can provide molecular weight confirmation when molecular ions are not observed under electron ionization [22].

The comparison with related alcohols reveals distinctive fragmentation patterns. While 2,3-dimethyl-2-butanol shows a base peak at m/z 59, other butanol isomers exhibit different base peak positions: 2-butanol at m/z 45, and 3,3-dimethyl-2-butanol at m/z 57 [5] [20]. These differences arise from varying rearrangement possibilities and stabilities of the resulting fragment ions.

UV-Visible Spectroscopy

Absorption Cross Sections

The ultraviolet-visible absorption spectrum of 2,3-dimethyl-2-butanol has been measured in the wavelength range 208-230 nm, representing the first determination of UV absorption cross sections for this tertiary alcohol [23] [24] [25]. The absorption cross sections are relatively low, with values on the order of 1.0 × 10⁻²¹ cm² molecule⁻¹ in the measured range [24] [25].

The UV absorption arises from electronic transitions involving the lone pair electrons of the oxygen atom and the σ* orbitals of adjacent carbon-hydrogen and carbon-carbon bonds [24]. The relatively low absorption cross sections compared to conjugated systems reflect the absence of extended chromophores in the saturated alcohol structure.

At wavelengths longer than 230 nm, the absorption cross sections decrease rapidly, falling below 1.0 × 10⁻²² cm² molecule⁻¹ in the 240-280 nm range [23] [24]. This rapid decrease limits the photochemical importance of direct photolysis in atmospheric conditions, where solar radiation below 280 nm is filtered by the ozone layer.

Temperature Effects on Spectral Features

The temperature dependence of UV absorption cross sections for 2,3-dimethyl-2-butanol exhibits weak negative temperature coefficients over the range 263-354 K [23] [24] [25]. This behavior contrasts with the temperature-independent absorption observed for some related alcohols, suggesting specific conformational or vibrational effects in the highly branched tertiary alcohol structure.

The temperature effects are attributed to changes in the population of vibrational states and possible conformational equilibria involving rotation around carbon-carbon bonds [24]. The isopropyl group provides multiple conformational possibilities that may influence the electronic transition probabilities at different temperatures.

At interstellar temperatures, theoretical calculations predict enhanced UV absorption due to reduced thermal broadening and population of lower vibrational states [24]. However, experimental measurements at such low temperatures have not been reported for 2,3-dimethyl-2-butanol, limiting understanding of its behavior in cold environments.

XLogP3

Boiling Point

Melting Point

GHS Hazard Statements

H225 (69.29%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H226 (30.71%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable